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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Calcium Release-Activated

Calcium (CRAC) channel signaling pathways, with a specific focus on their critical role in the

immune response. We delve into the molecular components, activation mechanisms,

downstream signaling cascades, and the physiological consequences of CRAC channel

function in immune cells. This document is intended to serve as a valuable resource for

researchers, scientists, and professionals involved in drug development who are focused on

immunology and ion channel therapeutics.

Core Principles of CRAC Channel Signaling
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular

processes, including proliferation, differentiation, and effector functions in immune cells.[1][2] A

primary mechanism for elevating intracellular Ca²⁺ levels in lymphocytes following antigen

receptor stimulation is through store-operated Ca²⁺ entry (SOCE), a process mediated by

CRAC channels.[1][3]

The fundamental components of the CRAC channel machinery are:

ORAI Proteins: These are the pore-forming subunits of the CRAC channel located in the

plasma membrane.[3][4] The ORAI family consists of three homologs: ORAI1, ORAI2, and

ORAI3.[3] In human T cells, ORAI1 is the predominant isoform responsible for CRAC

channel function.[3]
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STIM Proteins: Stromal interaction molecules (STIM1 and STIM2) are the endoplasmic

reticulum (ER) Ca²⁺ sensors.[3][5] They are single-pass transmembrane proteins that

monitor the Ca²⁺ concentration within the ER lumen.[3]

The activation of CRAC channels is a tightly regulated process initiated by the depletion of

Ca²⁺ from the ER stores.[5][6] This process, known as store-operated Ca²⁺ entry (SOCE),

ensures a sustained influx of Ca²⁺ necessary for downstream signaling events.[1]

The STIM1-ORAI1 Signaling Cascade
The activation of CRAC channels is a dynamic process involving the following key steps:

Antigen Receptor Engagement: Stimulation of the T cell receptor (TCR) or B cell receptor

(BCR) initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[7]

IP₃ Generation and ER Ca²⁺ Release: PLC cleaves phosphatidylinositol 4,5-bisphosphate

(PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ binds to its

receptors (IP₃Rs) on the ER membrane, triggering the release of Ca²⁺ from the ER lumen

into the cytoplasm.[1][7]

STIM1 Activation: The decrease in ER luminal Ca²⁺ concentration is sensed by the EF-hand

domains of STIM1.[6] This triggers a conformational change in STIM1, leading to its

oligomerization and translocation to ER-plasma membrane (PM) junctions.[6][9]

ORAI1 Activation: At the ER-PM junctions, activated STIM1 directly interacts with and

activates ORAI1 channels.[6][9] This interaction is crucial for the opening of the ORAI1 pore.

Sustained Ca²⁺ Influx: The opening of ORAI1 channels allows for a sustained influx of

extracellular Ca²⁺ into the cell, a hallmark of CRAC channel activity.[1] This sustained Ca²⁺

signal is essential for the activation of various downstream signaling pathways that control

immune cell function.[1]
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Figure 1. CRAC Channel Activation Pathway.

Downstream Signaling Pathways
The sustained Ca²⁺ influx through CRAC channels activates several key transcription factors

that are essential for the immune response.

Calcineurin-NFAT Pathway: The rise in intracellular Ca²⁺ activates the phosphatase

calcineurin.[1][10] Calcineurin then dephosphorylates the Nuclear Factor of Activated T cells

(NFAT), leading to its translocation from the cytoplasm to the nucleus.[1][10] In the nucleus,
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NFAT collaborates with other transcription factors to induce the expression of a wide range of

genes, including cytokines like Interleukin-2 (IL-2).[1][10]

NF-κB and AP-1 Activation: CRAC channel-mediated Ca²⁺ signals also contribute to the

activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][11] These

transcription factors work in concert with NFAT to regulate the expression of genes crucial for

T cell activation, proliferation, and differentiation.[1][11]
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Figure 2. Downstream Signaling of CRAC Channels.

Quantitative Data on CRAC Channel Properties and
Inhibition
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A thorough understanding of the biophysical properties of CRAC channels and the efficacy of

their inhibitors is crucial for drug development.

Biophysical Properties of CRAC Channels
Property Value References

Single-channel Ca²⁺

conductance
~2-25 fS [12]

Single-channel Na⁺

conductance
~0.7-1 pS [4]

Ca²⁺ Selectivity (PCa/PNa) >1000 [12]

Reversal Potential (Erev) > +50 mV [13]

Activation Time Seconds to minutes [14]

Fast Ca²⁺-dependent

Inactivation (CDI)
Milliseconds [3]

Pharmacological Inhibitors of CRAC Channels
Several small molecule inhibitors targeting CRAC channels have been developed and

characterized.
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Inhibitor Target IC₅₀ References

BTP2 (YM-58483) ORAI1
~10 nM (pre-

incubation)

RO2959 ORAI1 > ORAI2/3
~25 nM (SOCE), 402

nM (ICRAC)
[3]

GSK-5498A ORAI1 ~1 µM

GSK-5503A ORAI1/ORAI3 ~4 µM

GSK-7975A ORAI1/ORAI3 ~4 µM

Pyr6 SOCE 0.49 µM [3]

Synta66 ORAI 1.4 µM

MRS1845 ORAI1 1.7 µM [3]

SKF-96365 SOCE/TRPC ~12 µM (ICRAC)

CRAC inhibitor 1 CRAC channels 200 nM [10]

Detailed Experimental Protocols
Reproducible and robust experimental methodologies are fundamental to advancing our

understanding of CRAC channel biology.

Whole-Cell Patch-Clamp Recording of CRAC Currents
(ICRAC)
This technique allows for the direct measurement of the ion currents flowing through CRAC

channels.

Objective: To record and characterize ICRAC in immune cells (e.g., Jurkat T cells or primary T

lymphocytes).

Materials:

Patch-clamp amplifier and data acquisition system
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Inverted microscope with micromanipulators

Borosilicate glass capillaries for patch pipettes

Cell culture reagents

Extracellular (bath) solution (in mM): 140 NaCl, 4 CsCl, 10 CaCl₂, 2 MgCl₂, 10 Glucose, 10

HEPES; pH 7.4 with NaOH.

Intracellular (pipette) solution (in mM): 130 Cesium glutamate, 5 CaCl₂, 5 MgCl₂, 1 MgATP,

10 EGTA, 10 HEPES; pH 7.2 with CsOH.

Thapsigargin (SERCA pump inhibitor) to deplete ER Ca²⁺ stores.

Procedure:

Cell Preparation: Plate cells on poly-L-lysine coated coverslips in the recording chamber.

Store Depletion: Perfuse the cells with a Ca²⁺-free extracellular solution containing 1 µM

thapsigargin for 5-10 minutes to passively deplete ER Ca²⁺ stores and activate CRAC

channels.

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-

5 MΩ when filled with intracellular solution.

Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form

a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane

under the pipette tip, establishing electrical and diffusive access to the cell interior.

Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential of 0 mV.

Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) or voltage steps to elicit

and measure ICRAC.

Data Analysis: Analyze the recorded currents to determine current-voltage (I-V) relationships,

current density, and inactivation kinetics.
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Figure 3. Workflow for Patch-Clamp Recording.
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Calcium Imaging with Fura-2 AM
This method allows for the measurement of changes in intracellular Ca²⁺ concentration in a

population of cells or at the single-cell level.

Objective: To measure SOCE by monitoring intracellular Ca²⁺ levels in response to store

depletion and subsequent re-addition of extracellular Ca²⁺.

Materials:

Fluorescence microscope with an excitation wavelength switcher (340/380 nm) and an

emission filter (~510 nm).

Digital camera and imaging software.

Fura-2 AM (acetoxymethyl ester) fluorescent Ca²⁺ indicator.

Pluronic F-127.

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

Thapsigargin.

Procedure:

Cell Loading: Incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for

30-45 minutes at 37°C.

Washing: Wash the cells twice with HBSS to remove extracellular dye.

Baseline Measurement: Place the coverslip on the microscope stage and perfuse with Ca²⁺-

free HBSS. Record the baseline Fura-2 fluorescence ratio (F340/F380).

Store Depletion: Add 1 µM thapsigargin to the Ca²⁺-free HBSS to deplete ER Ca²⁺ stores.

This will cause a transient increase in intracellular Ca²⁺ due to release from the ER.

Measurement of SOCE: After the Ca²⁺ level returns to near baseline, perfuse the cells with

HBSS containing a physiological concentration of Ca²⁺ (e.g., 2 mM). The subsequent
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increase in the F340/F380 ratio represents SOCE.

Data Analysis: Analyze the change in the fluorescence ratio over time to quantify the

magnitude and kinetics of SOCE.
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Figure 4. Workflow for Calcium Imaging.

Förster Resonance Energy Transfer (FRET) Microscopy
for STIM1-ORAI1 Interaction
FRET microscopy is a powerful technique to study protein-protein interactions in living cells.

Objective: To visualize and quantify the interaction between STIM1 and ORAI1 upon store

depletion.

Materials:

Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for

CFP and YFP).

Cells co-transfected with STIM1 tagged with a donor fluorophore (e.g., CFP) and ORAI1

tagged with an acceptor fluorophore (e.g., YFP).

Reagents for store depletion (e.g., thapsigargin).

Procedure:

Cell Transfection: Co-transfect cells with plasmids encoding STIM1-CFP and ORAI1-YFP.

Image Acquisition: Acquire images in three channels: donor (CFP excitation, CFP emission),

acceptor (YFP excitation, YFP emission), and FRET (CFP excitation, YFP emission).

Baseline Imaging: Image the cells under resting conditions (full ER Ca²⁺ stores).

Induce Interaction: Treat the cells with a store-depleting agent (e.g., thapsigargin) to induce

the interaction between STIM1 and ORAI1.

Post-Stimulation Imaging: Acquire images again after store depletion.

FRET Analysis: Calculate the FRET efficiency. An increase in FRET efficiency upon store

depletion indicates the close proximity and interaction of STIM1 and ORAI1.[7]

Conclusion
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The CRAC channel signaling pathway is a cornerstone of immune cell activation and function.

A detailed understanding of its molecular components, intricate regulatory mechanisms, and

downstream effects is paramount for the development of novel therapeutic strategies for a wide

range of immune-related disorders, including autoimmune diseases, allergies, and

immunodeficiencies. This technical guide provides a foundational resource for researchers and

drug development professionals, offering a comprehensive overview of the core principles,

quantitative data, and key experimental methodologies in the study of CRAC channels. The

continued exploration of this vital signaling pathway holds immense promise for the future of

immunology and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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